molecular formula C14H18N2O B2409053 1-(2-Pyridin-4-ylazepan-1-yl)prop-2-en-1-one CAS No. 2305466-29-7

1-(2-Pyridin-4-ylazepan-1-yl)prop-2-en-1-one

Cat. No.: B2409053
CAS No.: 2305466-29-7
M. Wt: 230.311
InChI Key: FWMDZJMXZLUQCY-UHFFFAOYSA-N
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Description

1-(2-Pyridin-4-ylazepan-1-yl)prop-2-en-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring attached to an azepane ring, with a prop-2-en-1-one moiety, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

1-(2-Pyridin-4-ylazepan-1-yl)prop-2-en-1-one has several scientific research applications, including:

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This could include investigating its reactivity, studying its interactions with other molecules, and exploring its potential uses in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pyridin-4-ylazepan-1-yl)prop-2-en-1-one typically involves the reaction of pyridine derivatives with azepane and prop-2-en-1-one under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between the pyridine and azepane rings, followed by the addition of prop-2-en-1-one to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-Pyridin-4-ylazepan-1-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Pyridin-4-ylazepan-1-yl)prop-2-en-1-one is unique due to its combination of a pyridine ring with an azepane ring and a prop-2-en-1-one moiety. This structure provides it with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(2-pyridin-4-ylazepan-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-14(17)16-11-5-3-4-6-13(16)12-7-9-15-10-8-12/h2,7-10,13H,1,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMDZJMXZLUQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCCCC1C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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